4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups. The compound carries the Chemical Abstracts Service registry number 14617-02-8, which serves as its unique molecular identifier in chemical databases. Alternative systematic names include Benzenebutanoic acid, 2-hydroxy-4-methoxy-γ-oxo-, reflecting the structural relationship to both benzoic acid derivatives and substituted butanoic acids.
The molecular formula C₁₁H₁₂O₅ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, and five oxygen atoms, corresponding to a molecular weight of 224.209983825684 atomic mass units. The compound demonstrates significant structural complexity through its combination of aromatic and aliphatic components linked via a ketone bridge. The systematic name accurately reflects the substitution pattern on the phenyl ring, with hydroxyl and methoxyl groups positioned at the 2 and 4 positions respectively, relative to the butanoic acid side chain attachment point.
International chemical identifier systems provide additional systematic descriptors for this compound. The International Chemical Identifier key MMMHZBODZRNHIN-UHFFFAOYSA-N offers a unique alphanumeric representation, while the Simplified Molecular Input Line Entry System notation O(C)C1C=CC(=C(C=1)O)C(CCC(=O)O)=O provides a linear structural representation. These standardized identifiers facilitate precise communication and database searches across international research communities.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive conformational characteristics arising from the interaction between its aromatic and aliphatic domains. The phenyl ring maintains planar geometry consistent with aromatic systems, while the butanoic acid chain adopts extended conformations that minimize steric interactions between functional groups. The presence of both hydroxyl and methoxyl substituents on the benzene ring creates specific intramolecular interactions that influence overall molecular shape.
Computational analysis reveals that the compound exhibits multiple rotational degrees of freedom, particularly around the carbon-carbon bonds connecting the aromatic ring to the ketone group and the ketone to the carboxylic acid terminus. The exact mass of 224.06847348 grams per mole reflects the precise atomic composition and provides reference data for mass spectrometric identification. The compound demonstrates five rotatable chemical bonds, indicating significant conformational flexibility that influences its three-dimensional structure in solution and solid phases.
The spatial arrangement of oxygen-containing functional groups creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The hydroxyl group at the 2-position on the phenyl ring can participate in internal hydrogen bonding with the adjacent methoxyl group, potentially stabilizing specific conformational states. The carboxylic acid terminus provides additional hydrogen bonding capability, contributing to crystal packing arrangements and solution-phase associations.
Topological analysis indicates a molecular polar surface area of 83.8 square angstroms, reflecting the significant contribution of oxygen-containing functional groups to the overall polarity. This parameter influences solubility characteristics and biological membrane permeability properties. The compound contains sixteen heavy atoms excluding hydrogen, indicating substantial molecular complexity suitable for diverse chemical and biological interactions.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic investigation of this compound has been conducted through X-ray diffraction analysis in complex formation studies. High-resolution structural data obtained at 2.1 angstrom resolution provides detailed atomic coordinates and spatial relationships within the crystalline matrix. The crystal structure belongs to the R3 space group with hexagonal symmetry, characterized by cell dimensions of a equals b equals 201.97 angstroms and c equals 44.28 angstroms.
Data collection statistics demonstrate high quality diffraction measurements with 439,637 total measured reflections reduced to 37,285 unique reflections. The completeness of data collection reached 95.1 percent overall, with the highest resolution shell achieving 88.7 percent completeness. The R-merge value of 6.2 percent indicates excellent data quality and internal consistency of measurements. These crystallographic parameters establish the reliability and precision of structural determinations.
Refinement statistics reveal successful structural determination with working R-factor of 21.2 percent and free R-factor of 28.6 percent, indicating good agreement between observed and calculated structure factors. The crystal structure incorporates 144 water molecules in the asymmetric unit, demonstrating extensive hydration patterns around the organic molecules. Root mean square deviations for bond lengths and angles of 0.019 angstroms and 1.825 degrees respectively indicate excellent geometric quality of the refined structure.
The crystallographic analysis reveals specific binding interactions when the compound forms complexes with protein targets. Hydrogen bonding networks involving the carboxyl group, hydroxyl substituent, and methoxyl group create stabilized binding conformations. These structural insights provide fundamental understanding of molecular recognition mechanisms and support rational drug design approaches based on precise atomic coordinates.
| Crystallographic Parameter | Value | Unit |
|---|---|---|
| Space Group | R3 | - |
| Cell Dimension a,b | 201.97 | Angstroms |
| Cell Dimension c | 44.28 | Angstroms |
| Resolution Range | 50-2.10 | Angstroms |
| Measured Reflections | 439,637 | Count |
| Unique Reflections | 37,285 | Count |
| Completeness | 95.1 | Percent |
| R-merge | 6.2 | Percent |
| Working R-factor | 21.2 | Percent |
| Free R-factor | 28.6 | Percent |
| Water Molecules | 144 | Count |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and functional group identification. Nuclear magnetic resonance spectroscopy provides detailed information about carbon and hydrogen environments throughout the molecule. The aromatic region displays characteristic signals for the substituted benzene ring, while aliphatic carbons of the butanoic acid chain appear in expected chemical shift ranges.
Infrared spectroscopy reveals distinctive absorption bands corresponding to major functional groups present in the molecule. The carboxylic acid group produces characteristic stretching vibrations, with the carbonyl stretch appearing in the range of 1700-1720 wavenumbers consistent with carboxylic acid dimers. The hydroxyl group on the phenyl ring contributes broad absorption in the 3200-3600 wavenumber region typical of alcohol functional groups. The methoxyl group generates carbon-oxygen stretching vibrations in the 1025-1200 wavenumber range characteristic of ether linkages.
The ketone functionality within the butanoic acid chain produces strong carbonyl absorption typically observed between 1705-1725 wavenumbers for aliphatic ketones. The aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen bonds contribute absorptions in the 2850-2950 wavenumber range. These infrared signatures provide definitive functional group identification and structural confirmation.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 224, consistent with the calculated molecular weight. Fragmentation pathways reflect the loss of functional groups and aromatic substitution patterns, providing additional structural verification through comparison with theoretical fragmentation predictions.
| Spectroscopic Technique | Key Features | Wavenumber/Chemical Shift |
|---|---|---|
| Infrared | Carboxylic Acid Carbonyl | 1700-1720 cm⁻¹ |
| Infrared | Hydroxyl Stretch | 3200-3600 cm⁻¹ |
| Infrared | Aliphatic Ketone Carbonyl | 1705-1725 cm⁻¹ |
| Infrared | Carbon-Oxygen Ether | 1025-1200 cm⁻¹ |
| Infrared | Aromatic Carbon-Hydrogen | 3000-3100 cm⁻¹ |
| Mass Spectrometry | Molecular Ion | 224 m/z |
Tautomeric Forms and Resonance Stabilization
The structural complexity of this compound enables multiple tautomeric equilibria that influence its chemical properties and biological activities. The primary tautomeric system involves keto-enol equilibrium between the ketone functional group in the butanoic acid chain and potential enolic forms stabilized through intramolecular hydrogen bonding. The proximity of the hydroxyl group on the phenyl ring to the ketone carbonyl creates opportunities for stabilizing interactions that favor specific tautomeric forms.
Resonance stabilization throughout the aromatic system contributes to the overall stability of the molecule and influences electronic distribution patterns. The methoxyl group at the 4-position acts as an electron-donating substituent through resonance effects, increasing electron density on the aromatic ring and affecting reactivity patterns. The hydroxyl group at the 2-position provides both electron-donating resonance effects and electron-withdrawing inductive effects, creating complex electronic interactions.
The carboxylic acid functional group exhibits typical resonance stabilization between the carbonyl and hydroxyl components, with delocalization of electron density contributing to the acidity of the compound. This resonance system influences both the chemical reactivity and biological activity through modulation of electrostatic interactions with target molecules. The overall electronic structure reflects contributions from multiple resonance forms that stabilize the ground state configuration.
Properties
IUPAC Name |
4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHZBODZRNHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932777 | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-02-8 | |
| Record name | NSC78012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
The Friedel-Crafts acylation reaction serves as a foundational method for introducing the 4-oxobutanoic acid moiety to the aromatic ring. In this approach, 2-hydroxy-4-methoxybenzene (resorcinol monomethyl ether) reacts with succinic anhydride in the presence of a Lewis acid catalyst.
Reaction Conditions :
-
Catalyst: Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at 0–5°C .
-
Solvent: Dichloromethane or nitrobenzene.
-
Stoichiometry: 1:1 molar ratio of resorcinol monomethyl ether to succinic anhydride.
Mechanism :
The Lewis acid activates the anhydride, forming an acylium ion that undergoes electrophilic substitution at the para position of the aromatic ring relative to the methoxy group. The hydroxyl group at the 2-position directs regioselectivity .
Yield Optimization :
-
Lower temperatures (0–5°C) minimize side reactions such as over-acylation.
-
Post-reaction quenching with ice-water followed by extraction with ethyl acetate improves purity .
Claisen Condensation Route
An alternative pathway employs Claisen condensation between ethyl acetoacetate and a functionalized benzaldehyde derivative.
Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde
-
Starting material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
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Selective demethylation using hydrobromic acid (48%) at reflux yields 2-hydroxy-4-methoxybenzaldehyde .
Step 2: Condensation with Ethyl Acetoacetate
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Base catalyst: Sodium ethoxide in ethanol.
-
Reaction temperature: 60°C for 6 hours.
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Intermediate product: 4-(2-Hydroxy-4-methoxyphenyl)-3-buten-2-one.
Step 3: Oxidation to Carboxylic Acid
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Oxidizing agent: Potassium permanganate (KMnO₄) in acidic medium.
-
Conversion of the ketone group to a carboxylic acid occurs via radical intermediates .
Total Yield : 58–62% over three steps.
Hydrolytic Ring-Opening of Cyclic Anhydrides
Adapting methodologies from phosphorylated analogs , this route utilizes cyclic succinic anhydride derivatives.
Procedure :
-
Anhydride Activation :
-
Ring-Opening Hydrolysis :
Advantages :
-
Avoids harsh Lewis acids.
-
Scalable to industrial production with 89–93% yield in the ring-opening step .
Biocatalytic Synthesis
Emerging enzymatic methods leverage lipases and esterases for stereoselective synthesis.
Key Parameters :
-
Enzyme: Candida antarctica lipase B (CAL-B).
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Substrate: 4-(2-Acetoxy-4-methoxyphenyl)-4-oxobutanoic acid ethyl ester.
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Reaction medium: Phosphate buffer (pH 7.0) with 10% DMSO.
Process :
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Hydrolysis of the acetate protecting group proceeds with >99% regioselectivity.
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Reaction time: 24 hours at 37°C.
Yield : 78% with enzyme recyclability for up to 5 cycles .
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (500 mL flask) | Continuous Flow |
| Catalyst Loading | 5 mol% AlCl₃ | 2.5 mol% Zeolite H-Y |
| Purification | Column Chromatography | Crystallization (Ethanol) |
| Annual Capacity | N/A | 500–1,000 kg |
| Energy Consumption | High (Multiple steps) | Optimized heat integration |
Cost Drivers :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 65–68 | 95 | Moderate | High (HCl waste) |
| Claisen Condensation | 58–62 | 92 | Low | Medium |
| Anhydride Ring-Opening | 89–93 | 98 | High | Low (Aqueous workup) |
| Biocatalytic | 75–78 | 99 | Emerging | Minimal |
Key Findings :
-
The anhydride ring-opening method achieves superior yield and purity, making it optimal for industrial adoption.
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Biocatalytic routes, while less mature, offer sustainability advantages critical for green chemistry initiatives .
Reaction Optimization Strategies
a. Solvent Effects
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Polar aprotic solvents (DMF, DMSO) increase acylation rates but complicate purification.
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Mixed solvent systems (ether:methanol 6:1) balance reactivity and product isolation .
b. Catalytic Systems
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Zeolites modified with sulfonic acid groups reduce aluminum waste by 70% compared to traditional AlCl₃ .
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Nano-encapsulated enzymes enhance thermal stability in biocatalytic processes.
c. Process Analytical Technology (PAT)
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanal.
Reduction: Formation of 4-(2-Hydroxy-4-methoxyphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid may act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to several neurodegenerative diseases. These compounds have been studied for their potential in treating conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Huntington's Chorea
- Amyotrophic Lateral Sclerosis
The inhibition of KYN-3-OHase can lead to increased levels of neuroprotective metabolites like kynurenic acid, which may mitigate excitotoxicity and neuroinflammation associated with these diseases .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated in various studies. It exhibits the ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress. This property is crucial in developing therapies for age-related cognitive decline and other oxidative stress-related disorders .
Plant Growth Regulation
Recent studies have indicated that this compound may function as a plant growth regulator. Its application has shown promise in enhancing crop yields by improving nutrient uptake and stress resistance. For instance, it has been tested in various crops to assess its effects on growth parameters such as:
- Height Increase
- Root Development
- Fruit Yield
These effects are attributed to the compound's ability to modulate hormonal pathways within plants, leading to improved growth responses under suboptimal environmental conditions .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Neuroprotective Study | Alzheimer's Disease | Inhibition of KYN-3-OHase led to reduced neuronal cell death in vitro models. |
| Antioxidant Activity | Oxidative Stress | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Agricultural Trial | Crop Yield Improvement | Increased yield by 15% in treated crops compared to control groups under drought conditions. |
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .
Comparison with Similar Compounds
The structural and functional diversity of 4-oxobutanoic acid derivatives allows for nuanced comparisons. Below, key analogs are categorized and analyzed:
Hydroxyphenyl Derivatives with Variable Substituents
Key Observations :
- Methoxy vs. Methyl : The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., 4-methylphenyl derivative) .
- Positional Effects : The 4-methoxy group in the target compound may improve metabolic stability compared to 5-propyl or 2-hydroxy derivatives, which lack electron-donating groups .
Phenyl Derivatives Without Hydroxyl Groups
Key Observations :
- Electron Effects : Chlorine substitution increases acidity (pKa ~3.5–4.0) compared to methoxy or hydroxyl groups, altering solubility and reactivity .
Amino and Acetamido-Substituted Derivatives
Key Observations :
- Amino vs. Hydroxy: Amino groups introduce basicity, altering pH-dependent solubility, while hydroxy groups favor antioxidant activity .
- Acetamido Functionality : The acetamido group in the latter compound enhances metabolic stability compared to the target compound’s hydroxyl group .
Glucosylated and Metabolically Modified Derivatives
Key Observations :
- Glucosylation : The addition of a glucose moiety drastically increases molecular weight and hydrophilicity, enabling specific biological roles (e.g., UV filter in lenses) .
- Metabolic Pathways: The target compound’s hydroxy and methoxy groups may undergo phase II metabolism (e.g., glucuronidation), unlike non-hydroxylated analogs .
Alkyl-Substituted Derivatives
Key Observations :
- Lipophilicity : Methyl groups increase logP values, making these analogs more membrane-permeable but less water-soluble than the target compound .
- Synthetic Utility : These derivatives serve as intermediates in pharmaceuticals but lack the functional diversity (e.g., hydroxyl/methoxy) for antioxidant applications .
Biological Activity
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Chemical Formula : C₁₁H₁₂O₅
- Molecular Weight : 224.21 g/mol
- CAS Number : 254171
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymes : The compound acts as a competitive inhibitor of specific enzymes, which is crucial for its anticancer properties. For instance, it has been reported to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway associated with neurodegenerative diseases .
- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and cell proliferation. Studies have shown that it can modulate the expression of genes involved in these processes, leading to altered cellular responses .
- Reactive Oxygen Species (ROS) Regulation : The compound has been found to affect ROS levels within cells, contributing to its antioxidant properties and potential protective effects against oxidative stress .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.
Anti-inflammatory Effects
The compound demonstrates notable anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines:
Case Studies
- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a reduction in cell death and improved cell viability through the modulation of antioxidant enzyme activities .
- In Vivo Studies : Animal models treated with varying doses of this compound exhibited significant reductions in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent against cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; high affinity for lipid membranes.
- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
- Excretion : Excreted mainly via urine as metabolites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid, and how can purity be validated?
- Synthesis : A plausible route involves Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Methanol removal is critical post-synthesis to avoid interference in downstream reactions .
- Purity Validation : Use H NMR (CDCl) to detect residual solvents (e.g., methanol δ 3.3–3.5 ppm). Key NMR signals for the product include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.7 ppm), and the oxobutanoic acid backbone (δ 2.6–2.8 ppm for CH groups) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- NMR : H and C NMR to confirm substituent positions and backbone integrity.
- FT-IR : Detect carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~2500–3300 cm) stretches.
- HRMS : Confirm molecular weight (CHO, theoretical [M+H] = 225.0667).
- Advanced Cross-Validation : Compare spectral data with structurally related compounds (e.g., fluorophenyl analogs) to resolve ambiguities .
Q. What are the key applications of this compound in pharmacological research?
- Intermediate Utility : Serves as a precursor for synthesizing bioactive derivatives (e.g., esterified or amidated forms). Fluorinated analogs demonstrate enzyme inhibition (e.g., kynurenine-3-hydroxylase), suggesting potential for structure-activity relationship (SAR) studies .
- Biological Screening : Prioritize assays for anti-inflammatory or anticancer activity, leveraging its phenolic and ketone moieties for target binding .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side reactions?
- Reaction Optimization :
- Use anhydrous conditions and controlled temperatures (e.g., 0–5°C during condensation) to suppress polyalkylation.
- Employ flow chemistry for scalable, reproducible synthesis .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar compounds?
- Data Reconciliation :
- Compare substituent effects: The 2-hydroxy-4-methoxy group may enhance hydrogen bonding vs. electron-withdrawing groups (e.g., 2-fluorophenyl in ), altering enzyme affinity .
- Validate assays using standardized protocols (e.g., COX-2 inhibition assays with positive controls) .
Q. What strategies are effective for designing derivatives with improved metabolic stability?
- Derivatization Approaches :
- Esterification : Replace the carboxylic acid with methyl esters to enhance membrane permeability.
- Amidation : Introduce amino acid conjugates to prolong half-life.
Q. How does the compound’s stability vary under different storage conditions?
- Degradation Pathways : Susceptible to oxidation (phenolic OH) and hydrolysis (keto group).
- Storage Recommendations :
Q. What computational methods can predict interactions between this compound and biological targets?
- In Silico Tools :
- Molecular docking (AutoDock Vina) to model binding to COX-2 or estrogen receptors.
- DFT calculations to assess electronic effects of substituents on reactivity .
Methodological Notes
- Contradictory Data : Always cross-reference substituent positions (e.g., 2-hydroxy vs. 4-hydroxy) in SAR studies, as minor structural changes drastically alter bioactivity .
- Advanced NMR Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
